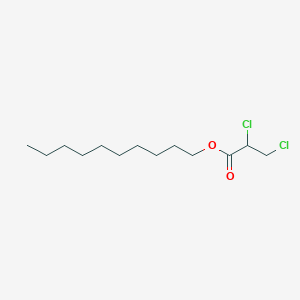
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione is a complex organic compound derived from anthraquinone. This compound is characterized by the presence of amino and hydroxyl groups attached to the anthracene core, along with octyl chains. It is part of the broader class of dihydroxyanthraquinones, which have been studied for their various chemical properties and applications .
Vorbereitungsmethoden
The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antitumor properties.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. Its hydroxyl and amino groups play a crucial role in binding to these targets, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione can be compared with other dihydroxyanthraquinones, such as:
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of pigments.
1,8-Dihydroxyanthraquinone (Dantron): Studied for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of octyl chains, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
88162-41-8 |
|---|---|
Molekularformel |
C30H42N2O4 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
4,5-diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-3-5-7-9-11-13-15-19-17-21(31)23-25(27(19)33)30(36)26-24(29(23)35)22(32)18-20(28(26)34)16-14-12-10-8-6-4-2/h17-18,33-34H,3-16,31-32H2,1-2H3 |
InChI-Schlüssel |
BNHDDGKCWNXDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCCC)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


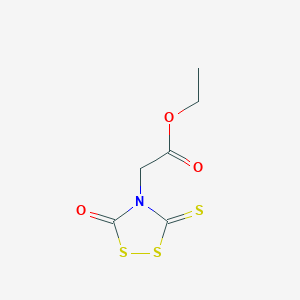
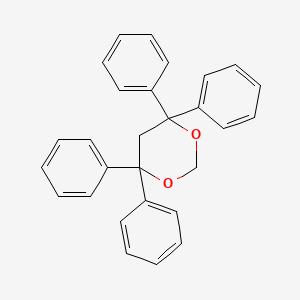
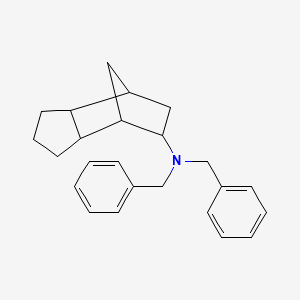
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
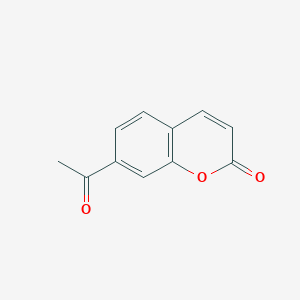
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
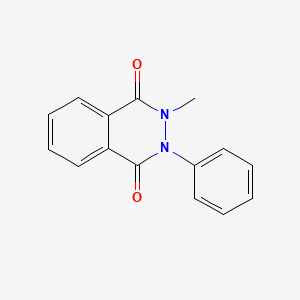
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
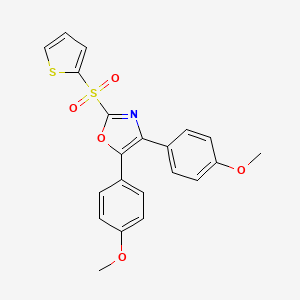
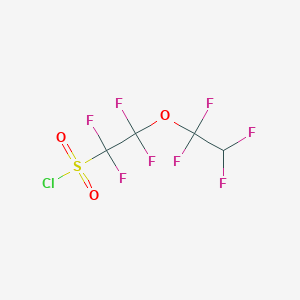
![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
